2-{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of boronic esters. This compound is characterized by the presence of a bicyclo[1.1.1]pentane core, which is known for its unique three-dimensional structure and stability. The compound also contains a dioxaborolane moiety, which is a common feature in boronic esters used in various chemical reactions and applications .
Preparation Methods
The synthesis of 2-{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Chemical Reactions Analysis
2-{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the boronic ester into corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Mechanism of Action
The mechanism of action of 2-{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
2-{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains a dioxaborolane moiety but differs in its core structure, which is based on pyridine.
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar to the target compound, this molecule features a dioxaborolane group but has a pyrazole core.
The uniqueness of this compound lies in its bicyclo[1.1.1]pentane core, which imparts distinct three-dimensional characteristics and stability, making it a valuable compound in various fields of research and application.
Properties
Molecular Formula |
C16H27BO2 |
---|---|
Molecular Weight |
262.2 g/mol |
IUPAC Name |
2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H27BO2/c1-13(2)14(3,4)19-17(18-13)16-9-15(10-16,11-16)12-7-5-6-8-12/h12H,5-11H2,1-4H3 |
InChI Key |
FMIXOTBHUBJPGS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.